N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4OS2.ClH/c1-24(2)10-5-11-25(20-23-15-9-8-13(21)12-17(15)28-20)19(26)18-22-14-6-3-4-7-16(14)27-18;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACXZTKDIWFTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Bromination: Introduction of the bromine atom at the 6-position of the benzothiazole ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Amidation: Coupling of the brominated benzothiazole with 3-(dimethylamino)propylamine to form the desired amide linkage.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Site
The bromine atom at the 6-position of the benzothiazole ring is susceptible to nucleophilic substitution under specific conditions. This reactivity is leveraged to introduce new functional groups, enhancing the compound’s utility in medicinal chemistry.
Key Findings :
-
Substitution reactions are facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures .
-
Electron-withdrawing groups on the benzothiazole ring enhance NAS reactivity .
Hydrolysis of the Carboxamide Group
The carboxamide moiety can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.
Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia or amine .
Alkylation/Quaternization of the Dimethylamino Group
The tertiary amine in the dimethylamino-propyl side chain undergoes alkylation, forming quaternary ammonium salts.
Limitations :
Oxidation Reactions
The benzothiazole sulfur and dimethylamino group are oxidation-sensitive.
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4 h | Benzothiazole sulfoxide | Partial oxidation observed . |
| KMnO₄ | H₂O, 0°C, 2 h | Benzothiazole sulfone | Over-oxidation risks degradation . |
Note : Oxidation of the dimethylamino group to N-oxide is possible but less common under mild conditions .
Coupling Reactions
The bromine atom participates in transition-metal-catalyzed cross-coupling reactions.
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 h | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24 h | Aryl amine-functionalized compounds |
Applications :
-
Coupling reactions diversify the compound’s aromatic framework for structure-activity relationship studies .
Acylation of the Carboxamide Group
The carboxamide can react with acyl chlorides or anhydrides to form mixed anhydrides or tertiary amides.
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C, 2 h | N-Acetylated derivative | 68% |
| Benzoyl chloride | THF, RT, 6 h | N-Benzoylated compound | 72% |
Challenges :
Competition with hydrolysis necessitates anhydrous conditions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the case of anticancer activity, it might inhibit specific molecular targets or pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related heterocyclic derivatives, focusing on functional groups, synthetic routes, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound’s dimeric benzothiazole scaffold distinguishes it from benzodithiazine derivatives (e.g., ), which feature sulfur-sulfur bonds and sulfonyl groups. These structural differences influence electronic properties and reactivity. For example, benzodithiazines with SO₂ groups exhibit strong hydrogen-bonding networks, leading to higher melting points (e.g., 252–253°C in ) compared to benzothiazoles. The N,O-bidentate group in facilitates metal coordination, while the target compound’s dimethylamino group and bromo substituent may enhance interactions with biological targets like enzymes or DNA.
Synthetic Routes: The target compound likely involves coupling 6-bromo-1,3-benzothiazole-2-carboxylic acid with 3-(dimethylamino)propylamine, followed by HCl salt formation. This contrasts with benzodithiazine derivatives synthesized via multistep routes involving condensation and nucleophilic substitution (e.g., hydrazine incorporation in ).
Physicochemical Properties: Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to neutral benzodithiazines (e.g., ), which rely on polar substituents like nitriles or hydroxyl groups for solubility. Thermal Stability: Benzodithiazines with sulfonyl groups (e.g., ) decompose at high temperatures (252–315°C), whereas benzothiazoles with flexible side chains (e.g., dimethylaminopropyl) may exhibit lower melting points.
Biological Relevance: Brominated benzothiazoles are associated with anticancer activity due to halogen-induced lipophilicity and DNA intercalation.
Biological Activity
N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE is a benzothiazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, particularly in oncology and as antimicrobial agents. This article explores the biological activity of this compound, supported by various research findings and data.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzothiazole core, which is known for its pharmacological significance.
- A bromo substituent at the 6-position, which can enhance biological activity.
- A dimethylamino propyl side chain that may influence solubility and receptor interaction.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Several studies have shown that benzothiazole derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against breast and colon cancer cells due to their ability to induce apoptosis and inhibit cell proliferation .
- Antimicrobial Properties : Benzothiazole derivatives have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
- Neuroprotective Effects : Some studies suggest that benzothiazole derivatives can exert neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammation .
The precise mechanism of action for this compound is still under investigation; however, several potential pathways have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that promote cell death in tumors or inhibit bacterial growth.
- DNA Interaction : Some benzothiazoles have been shown to bind to DNA, leading to interference with replication and transcription processes .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Study on Antitumor Activity : A series of benzothiazole derivatives were tested against human-derived tumor cell lines (e.g., MDA-MB-231). Results showed significant growth inhibition with IC50 values in the nanomolar range .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Benzothiazole Derivative A | MDA-MB-231 | 45 |
| Benzothiazole Derivative B | HCT116 | 30 |
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of this compound?
Answer:
The synthesis of benzothiazole derivatives typically involves coupling reactions, cyclization, or condensation under reflux. For example, analogous compounds have been synthesized using dimethylformamide-dimethylacetal (DMF-DMA) in dioxane under reflux (4 hours), followed by crystallization in ethanol . Key optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency.
- Catalyst use : Acidic or basic catalysts may accelerate coupling reactions.
- Temperature control : Reflux conditions (~100°C) are critical for cyclization.
- Purification : Ethanol or methanol recrystallization improves purity .
Advanced: How can contradictions in biological activity data (e.g., inconsistent IC50 values) be resolved?
Answer:
Contradictions often arise from variability in assay conditions or compound stability. Methodological approaches include:
- Replicate experiments : Conduct triplicate assays with independent syntheses to confirm reproducibility.
- Orthogonal assays : Validate activity using alternative methods (e.g., fluorescence-based vs. colorimetric assays).
- Stability testing : Assess compound degradation under storage or assay conditions (e.g., pH, temperature).
- Statistical analysis : Apply ANOVA or t-tests to evaluate significance of observed differences .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
Standard techniques include:
- NMR spectroscopy : Confirm substitution patterns (e.g., bromo group at position 6 via H/C NMR).
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., CHBrNOS·HCl).
- HPLC : Assess purity (>95% recommended for biological assays).
- X-ray crystallography : Resolve ambiguities in stereochemistry (if crystalline) .
Advanced: What computational strategies are suitable for predicting the compound’s binding affinity to target proteins?
Answer:
- Molecular docking : Use software like AutoDock or Schrödinger to model interactions with active sites.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity.
- Molecular dynamics (MD) simulations : Predict stability of ligand-protein complexes over time.
- QSAR modeling : Corrogate structural features (e.g., bromo substitution) with activity using datasets of analogs .
Basic: How can solubility challenges associated with the hydrochloride salt form be addressed?
Answer:
- pH adjustment : Use buffered solutions (e.g., PBS at pH 7.4) to enhance solubility.
- Co-solvents : Add DMSO (<5%) or cyclodextrins to improve dissolution.
- Salt metathesis : Convert to alternative salts (e.g., mesylate) if HCl form is problematic.
- Sonication : Apply ultrasound to disperse aggregates in aqueous media .
Advanced: What experimental design principles apply to structure-activity relationship (SAR) studies for this compound?
Answer:
- Systematic substitution : Synthesize analogs with modifications at the bromo, dimethylamino, or benzothiazole positions.
- Biological screening : Test against panels of related targets (e.g., kinases, antimicrobial assays) to identify selectivity.
- Data triangulation : Combine IC values, computational predictions, and structural data (e.g., XRD) to infer SAR trends.
- Meta-analysis : Compare results with published benzothiazole derivatives to identify conserved pharmacophores .
Basic: What precautions are necessary for handling this compound in vitro?
Answer:
- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (based on analog SDS data).
- Light sensitivity : Store in amber vials if prone to photodegradation.
- Moisture control : Keep desiccated to prevent HCl salt hydrolysis.
- Waste disposal : Follow institutional guidelines for halogenated organic compounds .
Advanced: How can conflicting data between in vitro and in vivo efficacy be investigated?
Answer:
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).
- Metabolite identification : Use LC-MS to detect degradation products or active metabolites.
- Tissue distribution studies : Radiolabel the compound to track accumulation in target organs.
- Dose-response calibration : Adjust in vivo dosing to align with in vitro potency .
Basic: What spectroscopic signatures distinguish this compound from its non-brominated analogs?
Answer:
- UV-Vis : Bromo substitution typically shifts λ due to increased electron-withdrawing effects.
- IR spectroscopy : C-Br stretching (~560 cm) and N-H bending (~1550 cm) are diagnostic.
- H NMR : Deshielded aromatic protons adjacent to bromo groups (e.g., ~8.0 ppm for H-5 in benzothiazole) .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- Knockout/knockdown models : Use CRISPR/Cas9 to delete putative targets and assess activity loss.
- Pull-down assays : Affinity-tag the compound to isolate binding partners via mass spectrometry.
- Transcriptomics : Profile gene expression changes post-treatment to identify pathways.
- Resistance studies : Evolve resistant cell lines and sequence genomes to pinpoint mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
